![molecular formula C9H10Br2 B14319438 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane CAS No. 106732-17-6](/img/structure/B14319438.png)
7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dibromo-3,4-dimethylidenebicyclo[410]heptane is a bicyclic compound characterized by the presence of two bromine atoms and two methylene groups attached to a heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane typically involves the reaction of an alkyl halide with an alkene in the presence of a strong base such as potassium hydroxide (KOH) . The reaction conditions often require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bonds in the methylene groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Methyl-lithium (LiMe): Used for the insertion of cyclopropylidene into C-H bonds.
Silver ions (Ag⁺): Employed in hydroxymercuration reactions.
Major Products Formed
Cyclopropylidene Derivatives: Formed through the insertion of cyclopropylidene into C-H bonds.
Iodides: Produced through reactions with methyl-lithium at low temperatures.
Wissenschaftliche Forschungsanwendungen
7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive bromine atoms and methylene groups, leading to the formation of new chemical bonds and the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7-Dibromo-3-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-4-tert-butyl-1-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
Uniqueness
7,7-Dibromo-3,4-dimethylidenebicyclo[41
Eigenschaften
CAS-Nummer |
106732-17-6 |
|---|---|
Molekularformel |
C9H10Br2 |
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
7,7-dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H10Br2/c1-5-3-7-8(4-6(5)2)9(7,10)11/h7-8H,1-4H2 |
InChI-Schlüssel |
NIERRUVYHMYYTD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2C(C2(Br)Br)CC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


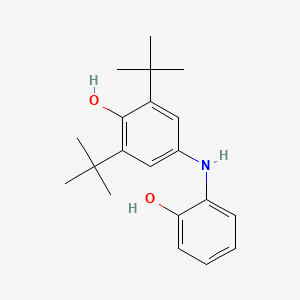
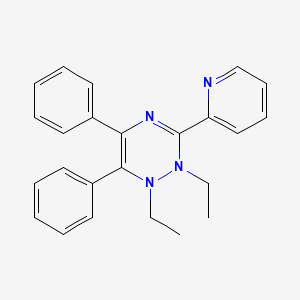
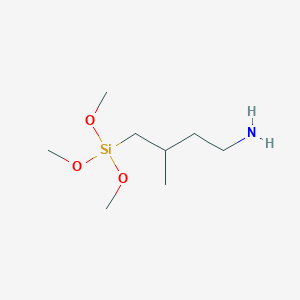


![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
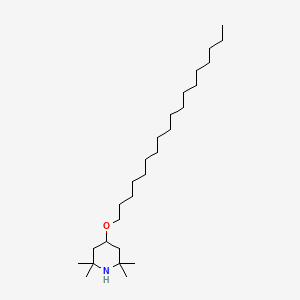
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
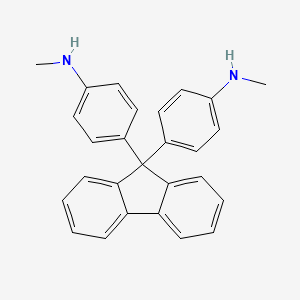
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
